(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride
CAS No.:
Cat. No.: VC17555743
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13ClN2 |
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Molecular Weight | 172.65 g/mol |
IUPAC Name | (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m1./s1 |
Standard InChI Key | KTKQMGBEIAANKZ-OGFXRTJISA-N |
Isomeric SMILES | CC1=NC(=CC=C1)[C@@H](C)N.Cl |
Canonical SMILES | CC1=NC(=CC=C1)C(C)N.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, (1R)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride, reflects its stereochemistry and functional groups. The pyridine ring’s 6-methyl substitution and the ethylamine side chain’s chiral center define its three-dimensional conformation. Key structural features include:
Property | Value | Source |
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Molecular Formula | C₈H₁₃ClN₂ | |
Molecular Weight | 172.65 g/mol | |
Canonical SMILES | CC1=NC(=CC=C1)C(C)N.Cl | |
Stereochemistry | R configuration at C1 |
The hydrochloride salt formation stabilizes the compound via ionic interactions between the protonated amine and chloride ions, improving its crystallinity and aqueous solubility.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (1R)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride involves enantioselective strategies to control the chiral center. A representative pathway includes:
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Methylation of Pyridine Precursors:
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Reaction of 6-methylpyridin-2-amine with ethyl chloroacetate under basic conditions (e.g., potassium carbonate) to form the ethylamine side chain.
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Temperature control (50–80°C) and inert atmospheres minimize side reactions such as N-oxide formation.
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Chiral Resolution:
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Use of chiral auxiliaries or enzymatic resolution to isolate the R enantiomer.
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Salt Formation:
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Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability.
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Step | Reagents/Conditions | Yield Optimization Strategies |
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Methylation | K₂CO₃, ethyl chloroacetate | pH 8–9, anhydrous conditions |
Resolution | Chiral chromatography | Solvent polarity adjustment |
Salt Formation | HCl in ethanol | Slow crystallization |
Process Challenges
Competing reactions, such as over-alkylation or racemization during the resolution phase, necessitate precise stoichiometric control. Advances in continuous flow chemistry and catalytic asymmetric synthesis could improve scalability and enantiomeric excess (>99% ee) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits greater aqueous solubility (∼50 mg/mL at 25°C) compared to the free base form. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccated environments.
Crystallographic Data
X-ray diffraction analysis of analogous compounds, such as (R)-1-(3-methylpyridin-2-yl)ethanamine, reveals monoclinic crystal systems with hydrogen bonding between amine groups and chloride ions. These interactions likely stabilize the 6-methyl variant’s lattice structure.
Biological Activities and Mechanisms
Preclinical Findings
While in vivo data for the exact compound remain limited, related pyridine derivatives show anxiolytic and cognitive-enhancing effects in rodent models at doses of 1–10 mg/kg. Toxicity profiles indicate a median lethal dose (LD₅₀) > 500 mg/kg, suggesting a wide therapeutic window.
Comparative Analysis with Structural Analogues
Compound | Key Structural Difference | Biological Activity |
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(1S)-1-(6-Methylpyridin-2-yl)ethanamine | S configuration at C1 | Reduced receptor affinity |
(R)-1-(3-Methylpyridin-2-yl)ethanamine | Methyl at pyridine 3-position | Enhanced metabolic stability |
The 6-methyl substitution in (1R)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride optimizes steric interactions with receptor binding pockets compared to 3-methyl variants. Enantiomeric differences underscore the R configuration’s pharmacological superiority.
Future Directions and Applications
Ongoing research priorities include:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and ethylamine groups to enhance receptor specificity.
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Drug Delivery Systems: Encapsulation in liposomal carriers to improve blood-brain barrier penetration.
This compound’s versatility positions it as a promising scaffold for next-generation neurotherapeutics and asymmetric catalysis. Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking its full potential.
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